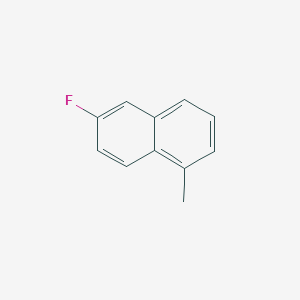

6-Fluoro-1-methylnaphthalene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

59079-89-9 |

|---|---|

Molecular Formula |

C11H9F |

Molecular Weight |

160.19 g/mol |

IUPAC Name |

6-fluoro-1-methylnaphthalene |

InChI |

InChI=1S/C11H9F/c1-8-3-2-4-9-7-10(12)5-6-11(8)9/h2-7H,1H3 |

InChI Key |

HPUOWQHUMVHFIC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC(=CC2=CC=C1)F |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Advanced Synthetic Routes to 6-Fluoro-1-methylnaphthalene

The synthesis of this compound can be approached through several modern fluorination techniques, each with its distinct mechanisms and applications. These methods range from direct fluorination of a pre-formed methylnaphthalene core to the construction of the naphthalene (B1677914) ring from fluorinated precursors.

Electrophilic Fluorination Strategies for Naphthalene Systems

Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source ("F+"). Naphthalene and its derivatives are sufficiently nucleophilic to undergo electrophilic substitution. Reagents containing a nitrogen-fluorine bond are commonly employed for this purpose due to their relative stability, safety, and effectiveness. wikipedia.org

Key reagents for this transformation include N-fluorobis(phenylsulfonyl)amine (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor™. wikipedia.orgresearchgate.net The reaction of 1-methylnaphthalene (B46632) with such reagents would likely lead to a mixture of isomers, with the position of fluorination being directed by the activating effect of the methyl group and the inherent reactivity of the naphthalene core. The reaction mechanism is thought to proceed either through a direct SN2 attack of the aromatic π-system on the fluorine atom or via a single-electron transfer (SET) pathway. wikipedia.org

| Reagent | Description | Typical Conditions |

| NFSI | A neutral, crystalline solid. Effective for fluorinating a wide range of nucleophiles. | Often used in aprotic solvents like acetonitrile (B52724). |

| Selectfluor™ | A cationic reagent, highly effective and reactive. | Typically used in polar, aprotic solvents. |

| NFOBS | N-fluoro-o-benzenedisulfonimide, another effective N-F reagent. | Used in various organic solvents. |

This table summarizes common electrophilic fluorinating agents applicable to aromatic systems.

Nucleophilic Fluorination Approaches for Aromatic Compounds

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway to fluoroaromatics. This method typically requires an aromatic ring substituted with a good leaving group (like -Cl, -Br, -NO₂) and activated by strongly electron-withdrawing groups. For a naphthalene system, a precursor such as 6-bromo-1-methylnaphthalene or 1-methyl-6-nitronaphthalene could be subjected to reaction with a nucleophilic fluoride source.

Common fluoride sources include potassium fluoride (KF), caesium fluoride (CsF), and tetraalkylammonium fluorides like tetrabutylammonium fluoride (TBAF). acsgcipr.org The efficiency of the reaction is highly dependent on the solvent, with polar aprotic solvents like DMSO or DMF being preferred to solvate the cation and enhance the nucleophilicity of the fluoride anion. The classic Balz-Schiemann reaction, involving the thermal decomposition of an aryl diazonium tetrafluoroborate salt, is another well-established nucleophilic fluorination method. acsgcipr.org

| Method | Precursor Requirement | Fluoride Source | Key Features |

| Halogen Exchange (Halex) | Aryl chloride or bromide with activating groups. | KF, CsF | Industrially relevant, requires activated substrates. |

| Fluorodenitration | Aryl nitro compound with activating groups. | KF, TBAF | Effective for nitro-activated aromatics. |

| Balz-Schiemann Reaction | Aryl amine (via diazonium salt). | BF₄⁻, PF₆⁻ | Classic method, good for non-activated systems. |

This table outlines key nucleophilic fluorination strategies for aromatic compounds.

Transition Metal-Catalyzed Fluorination Protocols

In recent years, transition-metal catalysis has emerged as a powerful tool for C-F bond formation, often allowing for milder reaction conditions and broader substrate scope compared to traditional methods. Palladium and copper are the most commonly employed metals for these transformations. nih.gov

Palladium-catalyzed fluorination can be achieved from aryl triflates or bromides using fluoride sources like AgF or CsF. nih.govrsc.org These reactions proceed through a catalytic cycle involving oxidative addition, fluoride transfer, and reductive elimination. Similarly, copper-catalyzed methods, such as the fluorination of diaryliodonium salts with KF, provide an effective route to fluoroarenes. nih.gov Directing groups can also be employed to achieve regioselective C-H fluorination, where the catalyst is directed to a specific C-H bond for activation and subsequent fluorination. nih.gov

Solvent-Free and Environmentally Benign Syntheses

Efforts to develop more sustainable chemical processes have led to the exploration of solvent-free fluorination reactions. Research has shown that the electrophilic fluorination of electron-rich aromatic compounds, including naphthalene derivatives, can be carried out with reagents like Selectfluor™ under solvent-free conditions, for instance, by ball milling or gentle heating. researchgate.net These protocols can lead to high yields and allow for easier product isolation, often through simple vacuum sublimation, significantly reducing the environmental impact by minimizing solvent waste. researchgate.net

Multi-step Total Synthesis Approaches from Precursors

Given the challenge of achieving the desired 6-fluoro-1-methyl substitution pattern through direct functionalization of a simple naphthalene core, multi-step synthetic sequences starting from more elaborate precursors are often necessary. Such a synthesis allows for the unambiguous placement of functional groups.

A plausible synthetic strategy could begin with a precursor where the substitution pattern is already established. For example, one could start from a substituted tetralone, build the second ring via a Robinson annulation or similar cyclization strategy, and then aromatize to form the naphthalene scaffold. The fluorine and methyl groups could be introduced at various stages of this process.

Another viable approach is the Balz-Schiemann reaction starting from a specific aminonaphthalene. A potential route to this compound could be envisioned as follows:

Nitration of 1-methylnaphthalene: Electrophilic nitration of 1-methylnaphthalene would yield a mixture of isomers. The 5-nitro-1-methylnaphthalene isomer could be a key intermediate.

Reduction: The nitro group of 5-nitro-1-methylnaphthalene is reduced to an amine to give 5-methylnaphthalen-1-amine.

Isomer Separation/Rearrangement: It's important to note that direct nitration might not give the desired isomer in high yield. Alternative strategies might involve starting with a different naphthalene derivative to control regiochemistry, or using methods like the Bucherer reaction to install the amine at the desired position.

Diazotization and Fluorination: The resulting amino-methylnaphthalene would then undergo diazotization followed by the Balz-Schiemann reaction to introduce the fluorine atom. A patent for the synthesis of 1-fluoronaphthalene (B124137) follows a similar diazotization-fluorination sequence from 1-naphthylamine. google.com

Alternatively, a Diels-Alder approach using a functionalized 2-pyrone and an aryne intermediate can provide access to highly substituted naphthalenes. rsc.org This method allows for the construction of the naphthalene core with predefined substitution patterns, including fluoro and bromo groups which can be further functionalized. rsc.org

Derivatization and Functionalization of this compound Analogues

Once synthesized, fluoronaphthalene systems can be further modified to create a library of related compounds. The reactivity of the naphthalene core and the methyl group can be exploited for further functionalization.

The methyl group on the naphthalene ring can undergo a variety of reactions. For instance, it can be oxidized to an alcohol, aldehyde, or carboxylic acid. nih.gov It can also be halogenated, for example using N-bromosuccinimide (NBS), to form a bromomethyl derivative. This derivative is a versatile intermediate for nucleophilic substitution reactions, allowing the introduction of a wide range of functional groups.

The aromatic rings of fluoronaphthalene analogues remain susceptible to further electrophilic substitution, although the position of the incoming electrophile will be influenced by the combined directing effects of the existing fluoro and methyl substituents. Metal-catalyzed C-H activation strategies have also been extensively developed for the regioselective functionalization of naphthalenes, enabling the direct introduction of various functional groups at specific positions. nih.gov For example, 1-fluoronaphthalene can undergo cyanoethylation via aromatic nucleophilic substitution for fluorine, and the resulting nitrile can be reduced to an aldehyde for further reactions. orgsyn.org

Regioselective Functionalization Strategies

The ability to selectively functionalize specific positions on the naphthalene core is crucial for synthesizing complex derivatives. Regioselective C-H functionalization, often guided by directing groups and facilitated by metal catalysis, has become a powerful tool in organic synthesis. nih.govresearchgate.net For a 1-substituted naphthalene like this compound, these strategies can overcome the inherent reactivity patterns of the molecule, allowing for the introduction of functional groups at typically less reactive positions. nih.gov

Transition metal-catalyzed C-H functionalization is a prominent strategy for achieving high regioselectivity. researchgate.net By employing a directing group, which temporarily coordinates to a metal catalyst, the reaction can be guided to a specific C-H bond, often at the C8 (peri) or C2 (ortho) positions of a 1-substituted naphthalene. nih.gov The choice of metal catalyst and ligands can be tuned to favor one position over the other. For instance, palladium catalysis has been used for C8-arylation and C2-halogenation of 1-naphthaldehydes, with the regioselectivity being switched by the presence of an amine additive. researchgate.net These principles can be extended to this compound, where the electronic influence of the methyl and fluoro groups would also play a role in the reaction's outcome.

| Strategy | Target Position(s) | Key Features | Potential Application to this compound |

|---|---|---|---|

| Directing Group-Assisted C-H Activation | C2 (ortho), C8 (peri) | Requires a coordinating group on the scaffold; often uses Pd, Rh, or Ir catalysts. nih.govnih.gov | A suitable directing group at the C1-methyl position could direct functionalization to the C2 or C8 positions. |

| Template-Assisted C-H Activation | C6, C7 | Uses a removable template to control distance and geometry, enabling functionalization at remote positions. acs.org | Could potentially be used to functionalize the C5 or C7 positions, which are remote from the existing substituents. |

| Inherent Electronic-Biased Functionalization | Varies (e.g., C4, C5) | Relies on the intrinsic electronic properties of the substituted naphthalene. researchgate.net | Electrophilic attack is likely favored at positions activated by the methyl group and least deactivated by the fluoro group. |

Introduction of Diverse Chemical Moieties onto the Naphthalene Scaffold

A variety of chemical groups can be installed on the naphthalene skeleton using established and novel synthetic methods. Metal-catalyzed cross-coupling reactions are particularly effective for introducing polar functional groups. researchgate.net For example, the Buchwald-Hartwig amination can be used to form carbon-nitrogen bonds, the Sonogashira reaction to form carbon-carbon triple bonds, and the Beller cyanation to introduce nitrile groups. researchgate.net

Furthermore, specialized reagents can be used to introduce unique moieties. The difluoromethyl group, which is of interest in medicinal chemistry as a bioisostere of a hydroxyl group, can be introduced onto a naphthalene scaffold. orgsyn.org One method involves the intramolecular carbopalladation of a difluoroallene tethered to the ring, followed by elimination and isomerization to yield the difluoromethylated naphthalene. orgsyn.org Another innovative approach involves a domino cyclization/ring expansion sequence of 1,1-difluoroallenes to construct extended, fluorinated polycyclic aromatic systems. orgsyn.org

Mechanistic Studies of this compound Reactivity

The reactivity of this compound is dictated by the interplay between the electron-donating methyl group and the electron-withdrawing, yet ortho-, para-directing, fluoro group. This leads to complex behavior in various reaction types.

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds. wikipedia.org The mechanism involves the attack of the aromatic π-electron system on an electrophile (E+) to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. youtube.comrsc.org Aromaticity is then restored by the loss of a proton. youtube.com

For this compound, the regioselectivity of the attack is controlled by the two substituents.

The 1-methyl group is an activating substituent that donates electron density to the ring, stabilizing the carbocation intermediate. khanacademy.org It directs incoming electrophiles to the ortho (C2) and para (C4) positions.

The 6-fluoro group is a deactivating substituent due to its strong inductive electron withdrawal. However, through resonance, it can donate a lone pair of electrons, making it an ortho-, para- director (directing to C5 and C7).

Nucleophilic Aromatic Substitution Mechanisms

Aromatic rings, particularly those with electron-withdrawing groups, can undergo nucleophilic aromatic substitution (SNAr). chemistrysteps.com The most common mechanism is the addition-elimination pathway. chemistrysteps.comlibretexts.org This process involves two main steps:

Addition : A strong nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex. chemistrysteps.comlibretexts.org This step is typically the rate-determining step.

Elimination : The leaving group is expelled, and the aromaticity of the ring is restored. chemistrysteps.com

For SNAr to occur, the ring must be "activated" by the presence of strong electron-withdrawing groups, typically positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org In this compound, the fluorine atom can act as the leaving group. Unusually, fluorine is an excellent leaving group in SNAr reactions. masterorganicchemistry.com This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of the fluorine atom that polarizes the C-F bond, making the carbon more electrophilic. masterorganicchemistry.com While the 1-methyl group is not an activating group for SNAr, the introduction of a strongly electron-withdrawing group (such as a nitro group) elsewhere on the ring could render the 6-fluoro position susceptible to nucleophilic attack.

In some cases, particularly for fluorinated aromatics, a concerted substitution mechanism where bond-formation and bond-breaking occur simultaneously has been proposed, avoiding a stable Meisenheimer intermediate. science.govnih.gov

Radical Reaction Pathways in Fluorinated Naphthalenes

Radical reactions provide an alternative pathway for the functionalization of fluorinated naphthalenes. These reactions involve intermediates with unpaired electrons and can be initiated by light, heat, or a radical initiator. Radical fluorination, for example, involves the reaction of a carbon-centered radical with a fluorine atom source. wikipedia.org While direct radical fluorination of an existing naphthalene core is one possibility, radical pathways are also involved in other transformations.

Aryl radicals, which can be generated from various precursors, can add to the naphthalene ring system in a process known as radical arylation. researchgate.net Additionally, photoredox-mediated radical pathways are increasingly used in modern organic synthesis. These methods use visible light to generate radical intermediates under mild conditions, which can then engage in various bond-forming reactions. acs.org For fluorinated naphthalenes, these pathways can enable C-H functionalization or the introduction of complex side chains, complementing traditional electrophilic and nucleophilic strategies.

Oxidation and Isomerization Processes

The 1-methylnaphthalene core can undergo isomerization, particularly under acidic conditions, such as in the presence of zeolite catalysts. nih.govrsc.org This process typically involves the migration of the methyl group from the 1-position to the more thermodynamically stable 2-position, proceeding through a protonated intermediate. bcrec.id The presence of a fluorine atom at the 6-position would influence the electron density of the ring system and could affect the kinetics and equilibrium of this isomerization process.

Oxidation of the naphthalene scaffold can also occur. The reaction with oxidizing agents, such as hydroxyl radicals, can lead to the formation of various oxygenated products. researchgate.net The reaction typically begins with the addition of the radical to the aromatic ring, followed by further reactions that can lead to ring-opening or the formation of hydroxynaphthalenes. The positions of the methyl and fluoro groups would direct the initial site of radical attack.

Substituent Effects on Reaction Selectivity and Rate

The methyl group at the 1-position is generally considered an activating group in electrophilic aromatic substitution reactions. Through a positive inductive effect (+I) and hyperconjugation, it donates electron density to the naphthalene ring system. This donation preferentially increases the electron density at the ortho (2- and 8-) and para (4- and 5-) positions relative to the methyl group, making these sites more nucleophilic and thus more susceptible to electrophilic attack.

The 1-methyl group strongly activates the 2-, 4-, 5-, and 8-positions.

When considering electrophilic attack, the positions that are activated or least deactivated by the combined electronic effects of both substituents will be the most favored. The 5- and 8-positions are of particular interest as they are influenced by the directing effects of both the methyl and fluoro groups. Computational studies on disubstituted naphthalenes suggest that the precise regioselectivity can be complex and is often a result of a subtle interplay between electronic and steric factors. For instance, while a position may be electronically favored, steric hindrance from a nearby substituent can impede the approach of a bulky electrophile, leading to substitution at an alternative, less hindered site.

Detailed research findings from experimental studies on the specific reaction outcomes of this compound are necessary to create precise data tables illustrating these substituent effects on reaction selectivity and rate. Such studies would typically involve subjecting the compound to various reactions (e.g., nitration, halogenation, Friedel-Crafts acylation) and analyzing the product distribution and reaction kinetics.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Influence of 1-Methyl Group | Influence of 6-Fluoro Group | Combined Effect Prediction |

| 2 | Activating (ortho) | Weak | Moderately Favored |

| 3 | Weak | Weak | Disfavored |

| 4 | Activating (para) | Weak | Favored |

| 5 | Activating (para-like) | Activating (ortho) | Highly Favored |

| 7 | Weak | Activating (ortho) | Moderately Favored |

| 8 | Activating (ortho) | Activating (para) | Highly Favored, but potential for steric hindrance |

This table is based on general principles of substituent effects and requires experimental data for empirical validation.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the hydrogen, carbon, and fluorine atoms within 6-Fluoro-1-methylnaphthalene.

¹H NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy identifies the chemical environment of each hydrogen atom in the molecule. For this compound, the spectrum is expected to show signals corresponding to the methyl group and the six aromatic protons. The methyl group protons would appear as a singlet in the aliphatic region (around δ 2.66 ppm), while the aromatic protons would resonate in the downfield region (δ 7.18–8.00 ppm).

The fluorine atom at the C6 position significantly influences the signals of adjacent protons through spin-spin coupling. Specifically, the proton at C5 would appear as a doublet of doublets due to coupling with both the fluorine atom (ortho-coupling, ³JHF) and the proton at C4 (³JHH). Similarly, the proton at C7 is expected to show coupling to the fluorine atom (meta-coupling, ⁴JHF) and the proton at C8 (³JHH). Experimental data from a closely related compound, 4-allyl-6-fluoro-1-methylnaphthalene, shows a proton signal at δ 8.00 ppm with coupling constants of J = 5.8 Hz and 9.2 Hz, which is characteristic of a proton adjacent to a fluorine-substituted ring system rug.nl.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound.

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| 1-CH₃ | ~2.7 | s (singlet) | N/A |

| H-2 | ~7.4 | d (doublet) | ³JH2-H3 ≈ 7.0 |

| H-3 | ~7.5 | t (triplet) | ³JH3-H2 ≈ 7.0, ³JH3-H4 ≈ 8.0 |

| H-4 | ~8.0 | d (doublet) | ³JH4-H3 ≈ 8.0 |

| H-5 | ~7.6 | dd (doublet of doublets) | ³JH5-H4 ≈ 9.0, ³JH5-F6 ≈ 9.0 (ortho) |

| H-7 | ~7.3 | dd (doublet of doublets) | ³JH7-H8 ≈ 8.5, ⁴JH7-F6 ≈ 5.5 (meta) |

| H-8 | ~7.9 | d (doublet) | ³JH8-H7 ≈ 8.5 |

¹³C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy reveals the number of chemically distinct carbon atoms and provides information on their electronic environment. This compound has eleven unique carbon atoms, each expected to produce a distinct signal. The most notable feature in the ¹³C NMR spectrum is the effect of the fluorine substituent. The carbon atom directly bonded to fluorine (C6) experiences a strong one-bond coupling (¹JCF), which splits its signal into a doublet with a large coupling constant, typically in the range of 240–250 Hz. This carbon also appears at a significantly downfield chemical shift due to the high electronegativity of fluorine. Experimental data for a similar structure shows this carbon at δ 161.2 ppm with a ¹JCF of 244.7 Hz rug.nl. Carbons further away (C5, C7, C10) will exhibit smaller two-bond (²JCF) and three-bond (³JCF) couplings rug.nl.

Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Coupling Constants for this compound.

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (nJCF, Hz) |

| 1-CH₃ | ~20 | - |

| C-1 | ~133 | - |

| C-2 | ~125 | - |

| C-3 | ~126 | - |

| C-4 | ~128 | ⁵JCF ≈ 2-3 |

| C-5 | ~110 | ²JCF ≈ 20-25 |

| C-6 | ~161 | ¹JCF ≈ 245 |

| C-7 | ~118 | ²JCF ≈ 20-25 |

| C-8 | ~129 | ⁴JCF ≈ 3-4 |

| C-9 (bridgehead) | ~130 | ⁴JCF ≈ 3-4 |

| C-10 (bridgehead) | ~136 | ³JCF ≈ 5-8 |

¹⁹F NMR Spectroscopic Analysis for Fluorinated Systems

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for analyzing fluorine-containing compounds acs.org. Since this compound contains a single fluorine atom, its ¹⁹F NMR spectrum will display one primary signal. The chemical shift of this signal is anticipated to be in the characteristic range for aryl fluorides. The signal will not be a singlet; instead, it will be split into a multiplet due to couplings with neighboring protons, primarily the ortho-proton at C5 (³JHF) and the meta-proton at C7 (⁴JHF). This multiplet pattern provides direct confirmation of the fluorine's position on the naphthalene (B1677914) ring.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) couplings. It would show correlations between adjacent protons, such as H-2 with H-3, H-3 with H-4, and H-7 with H-8, allowing for the mapping of the separate aromatic spin systems mdpi.com.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached mdpi.com. It provides a direct link between the ¹H and ¹³C spectra, enabling unambiguous assignment of carbon signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds. This is crucial for identifying quaternary (non-protonated) carbons and piecing the molecular fragments together. Key correlations would include the methyl protons to C-1 and C-2, and the H-5 and H-7 protons to the fluorine-bearing C-6.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, irrespective of their bonding connectivity. A critical NOESY correlation would be observed between the protons of the 1-methyl group and the proton at the 8-position (H-8), confirming the peri-relationship of these two groups on the naphthalene scaffold acs.orgnih.gov.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a functional group "fingerprint."

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands corresponding to specific functional groups and bond types. For this compound, the FTIR spectrum would be characterized by several key absorption regions.

Table 3: Characteristic FTIR Absorption Bands for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic) | Ar-H | 3100–3000 | Medium-Weak |

| C-H Stretch (Aliphatic) | -CH₃ | 2960–2850 | Medium-Weak |

| C=C Stretch (Aromatic) | Naphthalene Ring | 1600–1450 | Medium-Strong |

| C-F Stretch | Ar-F | 1300–1000 | Strong |

| C-H Out-of-Plane Bending | Ar-H | 900–675 | Strong |

The most diagnostic peak in the FTIR spectrum would be the strong absorption band associated with the C-F stretching vibration, confirming the presence of the fluorine substituent. The pattern of C-H out-of-plane bending bands in the fingerprint region can also provide information about the substitution pattern on the aromatic rings.

Raman Spectroscopy of Fluorinated Naphthalenes

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering insights into its structure and bonding. For fluorinated naphthalenes, Raman spectra can reveal characteristic frequencies associated with C-H, C-C, C-F, and methyl group vibrations, as well as the deformations of the aromatic rings.

Table 1: Predicted Key Raman Shifts for this compound Based on Related Compounds

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Reference Compound(s) |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Naphthalene, 1-Methylnaphthalene (B46632) researchgate.net |

| Methyl C-H Stretch | 2850 - 3000 | 1-Methylnaphthalene researchgate.net |

| Ring C=C Stretch | 1550 - 1650 | Naphthalene, 1-Methylnaphthalene researchgate.netresearchgate.net |

| C-F Stretch | 1100 - 1300 | General Fluorinated Aromatics |

Note: The exact wavenumbers for this compound would require experimental measurement or specific computational analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. For aromatic compounds like fluorinated naphthalenes, the spectra are characterized by absorption bands arising from π → π* transitions within the naphthalene ring system. The position, intensity, and fine structure of these bands are sensitive to the nature and position of substituents.

Studies on 1- and 2-fluoronaphthalene (B33398) reveal that the introduction of a fluorine atom causes shifts in the electronic absorption bands compared to unsubstituted naphthalene. nbuv.gov.ua These shifts are a result of the electronic effects (inductive and resonance) of the fluorine substituent. The methyl group in this compound would also be expected to influence the electronic transitions, likely causing a slight red-shift (bathochromic shift) of the absorption maxima due to its electron-donating nature. The electronic spectra of naphthalene diimide (NDI) and perylene (B46583) diimide (PDI) derivatives, which are larger aromatic systems, have been extensively studied to understand their charge transfer applications. researchgate.netconsensus.app These studies highlight how functionalization of an aromatic core allows for the tuning of electronic properties. researchgate.netconsensus.app The absorption spectrum of this compound is expected to show characteristic bands corresponding to the electronic transitions of the substituted naphthalene core.

Mass Spectrometry Techniques

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). ufl.educore.ac.uk This precision allows for the unambiguous determination of a compound's elemental formula. uci.eduresearchgate.net For this compound (C₁₁H₉F), HRMS can distinguish its molecular ion from other ions with the same nominal mass but different elemental compositions.

The technique requires careful calibration and is often performed on specialized instruments like Time-of-Flight (TOF) or Orbitrap mass analyzers. core.ac.ukmdpi.com An accurate mass measurement provides crucial evidence for the confirmation of the chemical identity of a synthesized compound or an isolated natural product. uci.edu

Table 2: Theoretical Mass Data for this compound

| Formula | Isotope | Theoretical Exact Mass (Da) |

|---|---|---|

| C₁₁H₉F | Monoisotopic | 160.0688 |

This data is calculated based on the exact masses of the most abundant isotopes (¹²C, ¹H, ¹⁹F).

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. phcog.com It is widely used for the analysis of volatile and semi-volatile compounds, making it ideal for assessing the purity of this compound and identifying any potential impurities or isomers. researchgate.netshimadzu.com

In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and affinity for the GC column. phcog.com As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. mdpi.com The resulting mass spectrum provides a molecular fingerprint that can be used for identification. nih.govwiley.com This method is highly sensitive and can detect trace-level impurities, making it essential for quality control in chemical synthesis. nih.govwiley.com

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. nih.gov The technique involves diffracting X-rays off a single crystal of the compound to produce a diffraction pattern. nih.gov Analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the precise positions of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state can be determined. nih.govrsc.org

While a specific crystal structure for this compound has not been detailed in the provided search results, studies on other fluorinated naphthalenes have been reported. rsc.orgchemrxiv.orgchemrxiv.org These studies reveal how fluorine substitution influences crystal packing through interactions like C-H···F hydrogen bonds and π-π stacking. rsc.orgrsc.org For this compound, a crystal structure would provide invaluable information on its molecular geometry and how the molecules arrange themselves in the solid state.

Advanced Analytical Methodologies in Research Context

The characterization of fluorinated compounds like this compound is continually advancing. The development of robust analytical techniques is crucial for quantifying and identifying the vast number of organo-fluorine compounds used in various fields, from materials science to pharmaceuticals. perkinelmer.comnih.gov

Modern research often employs a combination of the techniques mentioned above, alongside others like Nuclear Magnetic Resonance (NMR) spectroscopy, to gain a comprehensive understanding of a molecule's structure and properties. nih.govmdpi.com For instance, computational methods are increasingly used in conjunction with experimental spectroscopy to aid in the interpretation of complex spectra and to predict molecular properties. nih.gov The development of new ionization techniques and mass analyzers in mass spectrometry continues to push the boundaries of sensitivity and resolution, enabling the analysis of increasingly complex samples. mdpi.com These advanced methodologies are essential for ongoing research into the properties and applications of novel fluorinated compounds.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,2,4,5,6,8-Hexafluoronaphthalene |

| 1,2,4,6,8-Pentafluoronaphthalene |

| 1-Fluoronaphthalene (B124137) |

| 2-Fluoronaphthalene |

| Naphthalene |

| 1-Methylnaphthalene |

| Naphthalene Diimide |

Laser-Induced Fluorescence Spectrometry for Methylnaphthalene Derivatives

Laser-Induced Fluorescence (LIF) is a highly sensitive spectroscopic technique used for detecting and analyzing fluorescent molecules. For methylnaphthalene derivatives, LIF offers a powerful tool for measurements in various phases. The technique is based on the principle of exciting a molecule with a laser at a specific wavelength, causing it to transition to a higher electronic state. The molecule then relaxes to a lower energy state by emitting a photon, and this emitted fluorescence is detected.

1-Methylnaphthalene (1-MN) is a well-established LIF tracer used for imaging mixture formation and temperature distributions, particularly in combustion diagnostics within internal combustion engines. mdpi.comd-nb.info The stability and fluorescence characteristics of tracers like 1-MN are crucial for accurate measurements, as partial oxidation can bias the results. mdpi.com Studies have investigated the chemical stability of 1-methylnaphthalene under high-pressure and high-temperature conditions to ensure the integrity of LIF signals. mdpi.comfau.de

The introduction of a fluorine atom to the naphthalene ring, as in this compound, can influence the molecule's photophysical properties. While specific LIF studies on this compound are not extensively detailed in the literature, the principles applied to naphthalene and its methyl derivatives are transferable. The fluorescence spectra of naphthalene derivatives are known to be affected by factors such as temperature and the presence of quenching species like oxygen. optica.org For fluorinated derivatives, the strong electronegativity of the fluorine atom can alter the electronic energy levels, potentially shifting the excitation and emission spectra.

Research on various methylnaphthalene derivatives has demonstrated that LIF can provide detailed information about their molecular structure and environment. acs.org The technique's high sensitivity makes it suitable for detecting trace amounts of these compounds.

Chromatographic Separation Techniques (e.g., HPLC, GC) for Complex Mixtures

Chromatographic methods are indispensable for separating individual components from complex mixtures, a common requirement in the analysis of industrial and environmental samples containing polycyclic aromatic hydrocarbons (PAHs) and their derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominent techniques used for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a robust method for the separation and quantification of fluorinated naphthalenes. For instance, a validated RP-HPLC method has been developed for the analysis of 1-fluoronaphthalene and its process-related impurities, such as naphthalene, 1-aminonaphthalene, 1-nitronaphthalene, and 2-fluoronaphthalene. researchgate.netoup.com This demonstrates the capability of HPLC to separate structurally similar isomers and related compounds. researchgate.net The separation is typically achieved on a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netnih.govrdd.edu.iq Detection is often performed using a photodiode array (PDA) or fluorescence detector, the latter offering higher sensitivity for fluorescent compounds like naphthalenes. nih.govtecnofrom.com

Below is a table summarizing typical HPLC conditions for the analysis of fluoronaphthalene and related impurities.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Symmetry C18 (250 x 4.6 mm, 5 µm) | researchgate.net |

| Mobile Phase A | 0.01M KH2PO4 buffer (pH 2.5) : Methanol : Acetonitrile (35:52:13 v/v/v) | researchgate.net |

| Mobile Phase B | Methanol : Acetonitrile (80:20 v/v) | researchgate.net |

| Flow Rate | 1.0 mL/min | oup.com |

| Detection | Photodiode Array (PDA) at 230 nm | oup.com |

| Injection Volume | 10 µL | oup.com |

Gas Chromatography (GC)

GC is another powerful technique for the analysis of volatile and semi-volatile compounds like methylnaphthalenes. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase of the GC column. A rapid and specific GC method has been developed for detecting and estimating naphthalene in complex matrices, demonstrating a detection level as low as 10 ppm. asianpubs.org For fluorinated derivatives, GC coupled with a mass spectrometer (GC-MS) provides both separation and structural identification. mdpi.comnih.gov The retention indices of naphthalene and its derivatives are well-documented for various column types, aiding in their identification. nist.govnist.gov Headspace GC-MS is particularly useful for analyzing volatile compounds in solid or liquid samples. nih.govresearchgate.net

The following table outlines typical parameters for a GC-based analysis of naphthalene.

| Parameter | Condition | Reference |

|---|---|---|

| Column | 5% SE-30 packed column | asianpubs.org |

| Oven Program | 150°C (5 min), ramp 15°C/min to 225°C (6 min), ramp 25°C/min to 250°C (3 min) | asianpubs.org |

| Injector Temperature | 275°C | asianpubs.org |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | researchgate.netshimadzu.com |

| Carrier Gas | Helium or Nitrogen | asianpubs.org |

Element-Specific Fluorine Analysis Techniques (e.g., PIGE, XPS) for Research Samples

When analyzing fluorinated compounds, element-specific techniques that can detect and quantify fluorine are highly valuable. Particle-Induced Gamma-ray Emission (PIGE) and X-ray Photoelectron Spectroscopy (XPS) are two such methods that provide unique information about the elemental composition and chemical environment of fluorine in a sample.

Particle-Induced Gamma-ray Emission (PIGE)

PIGE is a non-destructive nuclear analysis technique used for the quantitative determination of total fluorine content in various materials, including solid matrices like papers and textiles. researchgate.net The technique involves bombarding a sample with an accelerated proton beam, which excites the ¹⁹F nuclei. researchgate.net As the nuclei de-excite, they emit characteristic gamma rays, and the intensity of these rays is proportional to the number of fluorine atoms in the sample. researchgate.net PIGE is a surface analysis method that does not require sample extraction, making it a rapid screening tool. researchgate.net It has been successfully used to map the biodistribution of fluorinated compounds in biological tissues at a micrometric scale. nih.govnih.govresearchgate.net A key limitation of PIGE is that it measures total fluorine and cannot distinguish between organic and inorganic fluorine species. researchgate.net

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. rsc.org For organofluorine compounds, XPS is particularly useful for identifying the nature of carbon-fluorine bonds. researchgate.net The technique works by irradiating a material with X-rays and measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material.

The binding energy of the F 1s core level provides information about the chemical environment of the fluorine atom. While the chemical shifts in the F 1s peak are generally small within a class of compounds (e.g., organic fluorine), the shifts induced by fluorine on other elements, such as carbon, are significant. thermofisher.com For example, the C 1s binding energy for C-F, CF₂, and CF₃ groups are distinct, allowing for the identification of different fluorinated moieties. thermofisher.comxpsfitting.com XPS has been applied to study the surface of fluorinated polymers and other organofluorine compounds to provide structural information. rsc.orgacs.org

Below is a table showing representative binding energies for fluorine in different chemical states as measured by XPS.

| Chemical Group | F 1s Binding Energy (eV) | Reference |

|---|---|---|

| -CH2CHFCH2- (in PVF) | 686.94 | xpsfitting.com |

| OOCCF3 (in PVTFA) | 688.16 | xpsfitting.com |

| (-CF2-CF2-)n (in PTFE) | 689.67 | xpsfitting.com |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

Geometry Optimization and Electronic Structure Analysis

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For 6-Fluoro-1-methylnaphthalene, DFT calculations would be employed to find the equilibrium geometry by minimizing the energy of the molecule. This process yields crucial information about bond lengths, bond angles, and dihedral angles.

Following optimization, an analysis of the electronic structure would reveal the distribution of electrons within the molecule. This includes generating electron density maps and calculating atomic charges, which are fundamental to understanding the molecule's polarity and reactive sites. Studies on related molecules like 1-methylnaphthalene (B46632) have utilized DFT methods to investigate these structural parameters. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. For this compound, FMO analysis would provide insights into its reactivity and electronic transitions.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: This table is illustrative and not based on published experimental or computational data.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

This interactive table is a placeholder to demonstrate how such data would be presented.

Vibrational Frequency Calculations and Spectroscopic Correlation

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectra. Each vibrational mode involves specific atomic motions, and the calculated frequencies can be correlated with experimental spectroscopic data to confirm the molecule's structure and bonding.

For this compound, theoretical vibrational analysis would help in assigning the various peaks in its experimental IR and Raman spectra. Such studies have been performed for naphthalene (B1677914) and 1-methylnaphthalene, providing a basis for comparison. nih.govresearchgate.netresearchgate.net The presence of the fluorine and methyl groups would be expected to introduce characteristic vibrational modes.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) would be employed. This method is used to calculate the energies of electronic excited states, which correspond to the absorption bands observed in UV-visible spectroscopy. TD-DFT can predict the wavelength of maximum absorption (λmax) and the intensity of electronic transitions, providing a theoretical electronic spectrum that can be compared with experimental measurements. Studies on 1- and 2-fluoronaphthalene (B33398) have demonstrated the utility of spectroscopic analysis, which could be complemented by TD-DFT. aip.org

Molecular Dynamics Simulations for Conformational Analysis

While the naphthalene core is rigid, the methyl group attached to it can rotate. Molecular Dynamics (MD) simulations could be used to study the conformational dynamics of this compound. MD simulations model the movement of atoms and molecules over time, providing insights into the flexibility and preferred conformations of the methyl group. This is particularly relevant for understanding how the molecule might interact with other molecules or surfaces. General principles of conformational analysis using MD are well-established for cyclic compounds. nih.govscispace.comsapub.orgmemphis.edu

Quantitative Structure-Property Relationship (QSPR) Modeling for Fluorinated Naphthalenes

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the properties of chemicals based on their molecular structure. For a class of compounds like fluorinated naphthalenes, a QSPR model could be developed to predict properties such as boiling point, solubility, or toxicity.

To build a QSPR model, a set of known molecules and their properties are used to train a mathematical model. This model can then be used to predict the properties of new, untested molecules like this compound. This approach would require a dataset of related fluorinated naphthalene compounds with experimentally determined properties.

Reaction Mechanism Modeling and Transition State Analysis

Detailed computational studies on the reaction mechanisms and transition state analyses specifically for this compound are not extensively available in the reviewed literature. However, valuable insights can be extrapolated from theoretical investigations on related substituted naphthalene and benzene (B151609) systems. Computational methods, particularly Density Functional Theory (DFT), are instrumental in modeling reaction pathways, determining the geometries of transition states, and calculating activation energies.

Electrophilic Aromatic Substitution:

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. Computational studies on monosubstituted benzenes and naphthalenes reveal that the nature and position of substituents significantly influence the reaction's regioselectivity and rate. nih.govresearchgate.netrsc.org For this compound, the interplay between the electron-donating methyl group and the electron-withdrawing, yet ortho-para directing, fluoro group is of key interest.

Computational Predictions: DFT calculations on similar systems suggest that the transition states for electrophilic attack are stabilized by the electron-donating character of the methyl group. nih.gov The regioselectivity would be determined by the relative energies of the sigma-complex intermediates. A computational analysis would likely show a preference for substitution at positions where both substituents can stabilize the positive charge of the arenium ion intermediate.

Nucleophilic Aromatic Substitution:

While less common for naphthalenes unless highly activated, computational studies have been performed on nucleophilic aromatic substitution (NAS) reactions of activated naphthalene derivatives. scirp.orgscirp.org For this compound, a direct NAS reaction is unlikely without strong activation. However, theoretical modeling could predict the feasibility and mechanism of such reactions under specific conditions, identifying the most probable sites for nucleophilic attack and the associated energy barriers.

Oxidation and Decomposition:

Theoretical modeling has been applied to understand the thermal decomposition and oxidation of methylnaphthalenes, which is relevant to combustion processes. nih.gov These studies often involve complex reaction networks with numerous elementary steps and transition states. For this compound, computational chemistry could be used to model the initial steps of oxidation, such as hydrogen abstraction from the methyl group or addition of radicals to the aromatic system, and to calculate the bond dissociation energies and reaction barriers.

While specific data tables for reaction mechanisms of this compound are not available due to a lack of targeted computational studies, the following table summarizes the expected influence of its substituents on electrophilic aromatic substitution based on general principles derived from computational studies on related molecules.

| Reaction Type | Expected Influence of Substituents | Predicted Favorable Positions for Attack |

| Electrophilic Aromatic Substitution | The methyl group activates the ring and is ortho-, para-directing. The fluoro group deactivates the ring but is ortho-, para-directing. | Positions 2, 4, 5, 7, and 8 would be the most likely sites for electrophilic attack, with the precise outcome depending on the electrophile and reaction conditions. |

Intermolecular Interactions and Non-covalent Interactions Studies (e.g., C-F···H bonds, π-π interactions)

Non-covalent interactions play a crucial role in determining the solid-state structure and properties of molecular materials. For this compound, the key intermolecular interactions amenable to computational study are C-F···H bonds and π-π stacking.

C-F···H Bonds:

The presence of a fluorine atom in this compound introduces the possibility of forming C-F···H hydrogen bonds. While weaker than conventional hydrogen bonds, these interactions can significantly influence molecular packing in the solid state. nih.gov

Nature of the Interaction: Computational studies on fluorinated aromatic compounds have characterized the C-F···H interaction as being largely electrostatic and dispersive in nature. nih.gov The fluorine atom acts as a weak hydrogen bond acceptor.

Geometric and Energetic Features: Ab initio and DFT calculations on model systems provide information on the typical geometries and energies of these bonds. The interaction energy is sensitive to the distance between the fluorine and hydrogen atoms and the C-H···F angle.

The following table summarizes typical energetic and geometric parameters for C-F···H interactions derived from computational studies of fluorinated aromatic molecules.

| Interaction Parameter | Typical Calculated Values |

| Interaction Energy | -0.5 to -2.5 kcal/mol |

| H···F Distance | 2.2 to 2.6 Å |

| C-H···F Angle | 120° to 170° |

π-π Interactions:

The planar naphthalene core of this compound facilitates π-π stacking interactions, which are a dominant force in the crystal packing of many aromatic compounds. rsc.orgbenthamopenarchives.com

Influence of Substituents: The methyl and fluoro substituents can modulate the π-π stacking behavior. The methyl group can introduce steric hindrance, potentially leading to offset or slipped-stack arrangements. The fluorine atom, being electron-withdrawing, can alter the quadrupole moment of the aromatic system, influencing the preferred stacking geometry (e.g., parallel-displaced vs. T-shaped). benthamopenarchives.com

Computational Analysis: Symmetry-Adapted Perturbation Theory (SAPT) and other high-level ab initio methods are used to decompose the interaction energy of π-stacked dimers into electrostatic, exchange-repulsion, induction, and dispersion components. youtube.com For fluorinated aromatics, dispersion forces are often found to be the dominant stabilizing contribution to the π-π interaction energy.

The table below presents a qualitative summary of the expected effects of the substituents on the π-π stacking of this compound, based on computational studies of related systems.

| Interaction Type | Effect of Methyl Group | Effect of Fluoro Group | Expected Stacking Geometry |

| π-π Stacking | Steric hindrance may favor offset stacking. | Alters the quadrupole moment, potentially influencing the electrostatic component of the interaction. | Parallel-displaced or slipped-stack arrangements are likely to be favored to minimize steric repulsion and optimize electrostatic and dispersion interactions. |

Based on a comprehensive review of publicly available scientific literature, there is insufficient specific data regarding the chemical compound “this compound” to generate a detailed article that adheres to the requested outline.

Consequently, it is not possible to provide scientifically accurate and thorough content for the following specified sections and subsections:

Applications in Chemical and Biological Research

Applications in Materials Science

Incorporation into Functional Polymers for Enhanced Properties

Without specific research findings, creating content, data tables, and detailed discussions for these areas would fall outside the required standards of scientific accuracy.

Development of Advanced Organic Electronic Materials

The introduction of fluorine atoms into organic molecules is a widely recognized strategy for tuning their electronic properties, making them suitable for advanced organic electronic materials. Fluorination can enhance the electron-accepting ability of a molecule, which is a critical characteristic for n-type organic semiconductors used in organic field-effect transistors (OFETs). Naphthalene (B1677914) diimides, for example, are a class of naphthalene-based compounds that have been extensively studied for their high electron mobility in OFETs. The performance of these materials is highly dependent on their molecular packing and thin-film morphology, which can be influenced by the introduction of substituents like fluorine.

While specific studies on 6-Fluoro-1-methylnaphthalene in this context are not prominent, the known effects of fluorination on other organic semiconductors suggest its potential as a building block for new electronic materials. The fluorine atom's electron-withdrawing nature could be leveraged to design molecules with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a key aspect in the development of efficient organic electronic devices.

Design of Optoelectronic and Photovoltaic Systems

In the realm of optoelectronics and photovoltaics, naphthalene derivatives have been explored as components of dye-sensitized solar cells (DSSCs) and other light-harvesting systems. The photophysical properties of these compounds, such as their absorption and emission spectra, are crucial for their performance in these applications. The functionalization of the naphthalene core, including the introduction of fluorine atoms, can significantly alter these properties. For instance, studies on naphthalene diamine-based chromophores have shown that the attachment of electron-withdrawing fluoro groups can modulate the electronic structure and enhance charge separation upon light absorption, which is beneficial for photovoltaic devices.

Although direct applications of this compound in optoelectronic and photovoltaic systems have not been detailed in major research, its structure suggests it could be a valuable precursor for the synthesis of more complex molecules with tailored photophysical properties for these technologies.

Applications in Organic Synthesis as Chemical Intermediates and Building Blocks

Naphthalene and its derivatives are fundamental building blocks in organic synthesis, serving as precursors for a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and functional materials. The presence of both a methyl group and a fluorine atom on the naphthalene scaffold of this compound offers multiple sites for further chemical modification.

Modern synthetic methodologies, such as C-H functionalization, have enabled the direct and selective modification of aromatic compounds like naphthalene. These techniques provide efficient pathways to introduce new functional groups, expanding the chemical space accessible from a single precursor. As a functionalized naphthalene derivative, this compound can be considered a valuable chemical intermediate for the multi-step synthesis of complex organic molecules. Its utility lies in the ability to introduce a fluorinated methylnaphthalene moiety into a larger molecular framework, potentially imparting desirable properties to the final product.

Applications in Analytical Chemistry Research

The detection and quantification of naphthalene and its derivatives are of significant interest due to their presence in the environment as polycyclic aromatic hydrocarbons (PAHs). Several analytical techniques are employed for this purpose, with gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with fluorescence or UV detection being the most common.

For fluorinated naphthalene derivatives, such as 1-fluoronaphthalene (B124137), validated HPLC methods have been developed. These methods are crucial for quality control in various industries, for example, in the synthesis of pharmaceuticals where fluorinated naphthalenes may be used as starting materials. A typical validated HPLC method for a fluorinated naphthalene derivative would include parameters such as linearity, accuracy, precision, and limits of detection and quantification. The development of such methods for this compound would be essential for its use in regulated applications and for monitoring its presence in environmental or biological samples.

Table 1: Common Analytical Techniques for Naphthalene Derivatives

| Technique | Detector | Common Applications |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Fluorescence, UV/Vis | Quantification in environmental and biological samples, quality control. |

Naphthalene derivatives are well-known for their fluorescent properties and are often used as spectroscopic probes to study molecular environments. The fluorescence of naphthalene is sensitive to the polarity of its surroundings, a phenomenon known as solvatochromism. This property allows naphthalene-based probes to report on the microenvironment of systems such as micelles, polymers, and biological membranes.

The spectroscopic properties of naphthalene derivatives can be finely tuned by the introduction of various substituents. While the specific spectroscopic properties of this compound are not widely reported, studies on related compounds like 1-methylnaphthalene (B46632) have explored their fluorescence characteristics for use as tracers in, for example, fuel distribution studies. The introduction of a fluorine atom would likely modulate the photophysical properties of the 1-methylnaphthalene core, potentially leading to a new spectroscopic probe with unique characteristics. Research into the fluorescence quantum yield and lifetime of this compound would be necessary to fully assess its potential as a spectroscopic probe or tracer.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-methylnaphthalene |

| Naphthalene |

| 1-fluoronaphthalene |

| Naphthalene diimides |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Influence of Fluorine Substitution on Electronic Properties and Reactivity

The introduction of a fluorine atom onto an aromatic ring profoundly alters its electronic landscape, a consequence of fluorine's unique elemental properties. Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (σ-effect) through the sigma bond network. nih.gov This effect generally deactivates the aromatic ring towards electrophilic substitution by reducing the electron density of the π-system.

Impact of Methyl Group Position and Stereochemistry on Molecular Functionality

Conversely, the methyl group at the C-1 position has an opposing electronic influence. Through hyperconjugation and a weak inductive effect, the methyl group is electron-donating, thereby activating the naphthalene (B1677914) ring. This activation increases the electron density of the π-system, making the molecule more susceptible to electrophilic attack. The activating effect of a methyl group is most pronounced at the ortho and para positions relative to its point of attachment. In 6-fluoro-1-methylnaphthalene, the C-1 methyl group therefore strongly activates the C-2 and C-4 positions.

The combined electronic effects of the C-6 fluoro (deactivating) and C-1 methyl (activating) groups result in a complex pattern of electron distribution, which dictates the regioselectivity of chemical reactions and the nature of the molecule's interactions with other species.

Correlation of Molecular Structure with Spectroscopic Signatures (e.g., NMR Chemical Shifts)

¹H NMR Spectroscopy: The protons on the naphthalene ring will experience shifts based on the combined inductive and resonance effects of the two substituents. The electron-donating methyl group will cause upfield shifts (to lower ppm) for nearby protons, while the electronegative fluorine atom will cause downfield shifts (to higher ppm), particularly for protons on the same ring.

| Compound | H-2 (ppm) | H-4 (ppm) | H-5 (ppm) | H-8 (ppm) |

| 1-Methylnaphthalene (B46632) | ~7.34 | ~7.48 | ~7.81 | ~7.96 |

| 1-Fluoronaphthalene (B124137) | ~7.10 | ~7.56 | ~7.80 | ~8.09 |

| This compound (Predicted) | Downfield shift from 1-methylnaphthalene value | Downfield shift from 1-methylnaphthalene value | Shift influenced by ortho F | Upfield shift from 1-fluoronaphthalene value |

Table 1: Comparison of selected ¹H NMR chemical shifts (in CDCl₃) for 1-methylnaphthalene nih.govchemicalbook.com and 1-fluoronaphthalene chemicalbook.com, with predicted trends for this compound.

¹³C NMR Spectroscopy: The carbon chemical shifts are also significantly affected. The carbon directly attached to the fluorine atom (C-6) will show a large downfield shift and exhibit a strong one-bond carbon-fluorine coupling constant (¹JCF), typically around 240-250 Hz. mdpi.com Other carbons will show smaller couplings over multiple bonds (ⁿJCF). The methyl group will cause a downfield shift at the ipso-carbon (C-1) and smaller shifts at other positions.

| Compound | C-1 (ppm) | C-2 (ppm) | C-6 (ppm) | -CH₃ (ppm) |

| 1-Methylnaphthalene | ~133.7 | ~125.6 | ~125.6 | ~19.4 |

| 1-Fluoronaphthalene | ~158.0 (d) | ~108.0 (d) | ~125.7 | N/A |

| This compound (Predicted) | ~134 (d) | ~126 (d) | ~158 (d, ¹JCF ≈ 245 Hz) | ~19.5 |

Table 2: Comparison of selected ¹³C NMR chemical shifts (in CDCl₃) for 1-methylnaphthalene chemicalbook.com and 1-fluoronaphthalene, with predicted trends for this compound. 'd' indicates splitting due to C-F coupling.

¹⁹F NMR Spectroscopy: The ¹⁹F chemical shift is a direct probe of the electronic environment at the C-6 position. The value of this shift can be correlated with the electronic effects of other substituents on the ring. researchgate.net For aromatic fluorides, electron-donating groups generally cause upfield shifts (more negative ppm values), while electron-withdrawing groups cause downfield shifts. alfa-chemistry.com The methyl group at C-1, being electron-donating, would be expected to cause an upfield shift in the ¹⁹F signal compared to 6-fluoronaphthalene. The typical chemical shift range for aryl fluorides is between +80 and +170 ppm relative to CFCl₃. ucsb.edu

Modulation of Reactivity and Selectivity through Structural Variation

The regioselectivity of chemical reactions, particularly electrophilic aromatic substitution, is dictated by the interplay of the directing effects of the existing substituents.

Methyl Group (C-1): As an activating, ortho-, para- directing group, the methyl group strongly favors substitution at the C-2 and C-4 positions.

Fluoro Group (C-6): As a deactivating, ortho-, para- directing group, the fluorine atom directs incoming electrophiles to the C-5 and C-7 positions. However, due to its deactivating nature, these positions are less reactive than those activated by the methyl group.

In an electrophilic substitution reaction on this compound, the outcome will be a result of the competition between these effects. The powerful activating effect of the methyl group will likely dominate, directing the incoming electrophile primarily to the C-4 position, as the C-2 position is slightly more sterically hindered. libretexts.org Substitution at C-5 or C-7, directed by the fluorine, would be a minor product. This predictable selectivity is a key principle in the synthetic application of substituted naphthalenes.

Design Principles for Enhanced Biological or Material Performance based on SAR/SPR

The structural features of this compound inform the design of molecules with enhanced performance in biological or material science contexts.

Biological Applications: The introduction of fluorine is a well-established strategy in medicinal chemistry to enhance drug properties. biointerfaceresearch.com Fluorine can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug candidate. biointerfaceresearch.comacs.org The fluorine atom can also alter the pKa of nearby functional groups or participate in hydrogen bonding and dipole interactions, potentially increasing the binding affinity of the molecule to its biological target. The naphthalene scaffold itself is present in numerous biologically active compounds with anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netnih.gov By strategically placing fluorine and methyl groups, chemists can modulate the lipophilicity, metabolic stability, and target-binding interactions of new naphthalene-based therapeutic agents.

Material Performance: In materials science, substituted naphthalenes are used as building blocks for organic semiconductors, fluorescent dyes, and liquid crystals. acs.org The electronic properties of the naphthalene π-system are critical for these applications. The introduction of electron-donating (methyl) and electron-withdrawing (fluoro) groups allows for the precise tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. iau.ir This tuning is essential for optimizing charge transport properties in organic field-effect transistors (OFETs) and for controlling the emission wavelength in organic light-emitting diodes (OLEDs). acs.orgfrontiersin.org The specific substitution pattern of this compound provides a balance of electronic effects that can be exploited in the rational design of new functional organic materials.

Future Research Directions and Challenges

Development of Novel Synthetic Methodologies for Precise Site-Specific Fluorination

A significant challenge in the synthesis of specifically substituted aromatic compounds like 6-Fluoro-1-methylnaphthalene is the precise control of regioselectivity. Traditional fluorination methods often result in a mixture of isomers, necessitating complex and costly purification processes. Future research will likely focus on the development of novel catalytic systems that can achieve site-specific C-H functionalization. dntb.gov.ua

Recent advancements in transition-metal-catalyzed reactions, particularly those employing ruthenium and rhodium, have shown promise in directing functionalization to specific positions on an aromatic ring. dntb.gov.ua For instance, the use of directing groups can guide the catalyst to a desired carbon-hydrogen bond, enabling selective fluorination. The development of catalysts that can selectively fluorinate the C6 position of 1-methylnaphthalene (B46632) would represent a significant breakthrough. Furthermore, late-stage fluorination techniques, which introduce fluorine at a final step in the synthesis, are highly desirable as they allow for the rapid diversification of complex molecules.

Integration of Advanced Computational Approaches for Predictive Molecular Design

Computational chemistry is an increasingly powerful tool for predicting the properties and interactions of molecules, thereby accelerating the design of new compounds. stmjournals.com Techniques such as quantum mechanics/molecular mechanics (QM/MM) and molecular dynamics (MD) simulations can provide detailed insights into the behavior of molecules at an atomic level. stmjournals.com

For this compound, computational models can be employed to predict its electronic properties, reactivity, and potential interactions with biological targets or other molecules in a material matrix. By integrating experimental data with these computational models, researchers can enhance the predictive power and reliability of these in silico methods. stmjournals.com This synergy allows for the rational design of new derivatives of this compound with tailored properties, reducing the need for extensive trial-and-error synthesis and testing.

| Computational Technique | Application in Molecular Design | Potential Benefit |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | High-precision investigation of large biomolecular systems. stmjournals.com | Balances accuracy and computational efficiency. |

| Molecular Dynamics (MD) Simulations | Detection of transitional states and conformational changes. stmjournals.com | Provides insights into dynamic molecular behavior. |

| Machine Learning Algorithms | Prediction of molecular interactions with speed and accuracy. stmjournals.com | Surpasses traditional methods in scalability and versatility. |

Exploration of New Biological Targets and Mechanistic Pathways for Fluorinated Naphthalenes

The introduction of a fluorine atom can dramatically alter the biological activity of a molecule. nih.gov Fluorinated compounds are prevalent in pharmaceuticals, and there is a continuous search for new biological targets and a deeper understanding of their mechanisms of action. nih.gov While the specific biological profile of this compound is not extensively documented, the broader class of fluorinated naphthalenes has shown potential in various therapeutic areas.

Future research should involve screening this compound and its derivatives against a wide range of biological targets to identify potential therapeutic applications. This could include enzymes, receptors, and protein-protein interactions implicated in diseases such as cancer and viral infections. nih.govrsc.org Understanding the mechanistic pathways through which these compounds exert their effects is crucial for optimizing their activity and minimizing potential side effects. The study of naphthalene (B1677914) metabolism and its influence on cytotoxicity is an important aspect of this research. researchgate.net

Rational Design and Synthesis of Tailored Materials with Tunable Properties

Fluorinated aromatic compounds are valuable building blocks in materials science due to their unique electronic and photophysical properties. The rational design and synthesis of materials incorporating this compound could lead to the development of novel organic electronics, sensors, and liquid crystals. The ability to tune the properties of these materials by modifying the substitution pattern on the naphthalene core is a key advantage. rsc.orgnih.gov

For example, the incorporation of fluorinated naphthalenes into organic light-emitting diodes (OLEDs) could enhance their efficiency and stability. Similarly, the unique properties of these compounds could be harnessed to create highly sensitive fluorescent probes for biological imaging or environmental monitoring. rsc.org The synthesis of core-functionalized naphthalene diimides is another area where tailored properties can be achieved through rational design. acs.org

Synergistic Integration of Experimental and Theoretical Research for Comprehensive Understanding

A comprehensive understanding of the structure-property relationships of this compound and its derivatives can be best achieved through a synergistic approach that combines experimental and theoretical research. Experimental techniques such as NMR spectroscopy and X-ray crystallography can provide precise structural information, which can then be used to validate and refine computational models.

For instance, the fluorination of a spirobisnaphthalene compound was characterized using a combination of spectroscopic techniques and TDDFT-ECD calculations to confirm the structures of the resulting fluorinated analogues. nih.gov This integrated approach provides a more complete picture than either method could alone. By combining experimental synthesis and characterization with computational prediction and analysis, researchers can gain deeper insights into the factors that govern the properties and behavior of these fascinating molecules.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 6-Fluoro-1-methylnaphthalene and verifying its structural integrity?

- Methodology : Synthesis typically involves Friedel-Crafts alkylation or halogenation reactions. Fluorination can be achieved via electrophilic substitution using fluorinating agents like Selectfluor. Structural verification requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and gas chromatography-mass spectrometry (GC-MS) to confirm substitution patterns and purity .

- Quality Control : Compare spectral data with reference libraries (e.g., NIST Chemistry WebBook) to ensure accuracy .

Q. How should researchers design initial toxicity screening experiments for this compound?

- Experimental Design : Follow ATSDR’s systematic review framework:

Exposure Routes : Prioritize inhalation, oral, and dermal routes (Table B-1) .

Dose Selection : Use subacute doses (e.g., 10–100 mg/kg in rodents) to assess systemic effects (respiratory, hepatic, renal) .

Control Groups : Include vehicle controls and blinded allocation to minimize bias .

Q. What are the best practices for characterizing environmental fate and partitioning of fluorinated naphthalene derivatives?

- Methodology : Use OECD guidelines for biodegradation and octanol-water partition coefficient (log Kow) measurements. Computational modeling (e.g., EPI Suite) predicts persistence and bioaccumulation .

- Experimental Validation : Monitor degradation products via high-resolution LC-MS and compare with environmental monitoring data (e.g., air, water matrices) .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data for this compound across studies?

- Approach : Apply the Contradiction Analysis Framework:

Risk of Bias Assessment : Evaluate randomization, blinding, and attrition rates using standardized questionnaires (Table C-6, C-7) .

Confidence Rating : Rate evidence quality using ATSDR’s 8-step process (e.g., Step 6: Body of Evidence Confidence) .

Mechanistic Reconciliation : Compare metabolic pathways (e.g., cytochrome P450-mediated oxidation) across species to explain interspecies variability .

- Tools : Meta-analysis software (e.g., RevMan) to quantify heterogeneity .